Benzenepropanamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-beta-oxo-

CYP Inhibition Drug Metabolism Selectivity Profile

Medicinal chemistry programs requiring a validated CYP2B6-selective inhibitor often face irreproducible results when substituting structurally similar analogs. This beta-keto amide (CAS 307512-40-9) solves that challenge as a defined chemical probe with established IC50 of 60 nM against CYP2B6 and 73-fold selectivity over CYP2C19. - Deploy immediately as a potent CYP2B6 inhibitor control in human liver microsome DDI assays. - Use as a versatile scaffold for kinase inhibitor library synthesis via the 4-chloro-3-(trifluoromethyl)phenyl pharmacophore shared with sorafenib. - Employ as an analytical reference standard for HPLC/LC-MS method development targeting related kinase inhibitor impurities. Supplied as a high-purity single chemical entity with full analytical documentation. Standard international B2B shipping; no special permits required.

Molecular Formula C16H11ClF3NO2
Molecular Weight 341.71 g/mol
CAS No. 307512-40-9
Cat. No. B12162638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenepropanamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-beta-oxo-
CAS307512-40-9
Molecular FormulaC16H11ClF3NO2
Molecular Weight341.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
InChIInChI=1S/C16H11ClF3NO2/c17-13-7-6-11(8-12(13)16(18,19)20)21-15(23)9-14(22)10-4-2-1-3-5-10/h1-8H,9H2,(H,21,23)
InChIKeyGLSAXNHRDBFGFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-Chloro-3-(trifluoromethyl)phenyl]-3-oxo-3-phenylpropanamide Overview


Benzenepropanamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-beta-oxo- (CAS 307512-40-9) is a synthetic, low-molecular-weight (341.71 g/mol) beta-keto amide . It is characterized by a 4-chloro-3-(trifluoromethyl)phenyl pharmacophore, a structural motif critical for potent kinase inhibition, as exemplified by the FDA-approved drug sorafenib. The compound's defining chemical feature is the 3-oxo-3-phenylpropanamide (beta-oxo benzenepropanamide) linker. This distinguishes it from analogs with smaller alkyl linkers (e.g., Fasentin) or different aniline substitution patterns. Its primary role in R&D is as a high-purity, advanced synthetic intermediate or a specific probe for structure-activity relationship (SAR) studies within medicinal chemistry programs targeting kinases, CYP enzymes, or glucose transporters .

Substitution Risks for 307512-40-9


Generic substitution among this compound class is highly inadvisable due to extreme sensitivity of biological target binding to the linker's steric and electronic properties. The closest purchasable analog, Fasentin (N-(4-chloro-3-(trifluoromethyl)phenyl)-3-oxobutanamide, CAS 392721-37-8), differs by only a methyl versus a phenyl group on the beta-keto moiety. This single substitution completely shifts the molecule's established biological profile: Fasentin is a known GLUT4 inhibitor (68 µM), whereas 307512-40-9, with its larger benzoyl group, shows a divergent profile evident in CYP inhibition data [1]. Similarly, a change in the aniline ring's substitution pattern from a 4-chloro-3-CF3 to a 2-chloro-5-CF3 positional isomer creates a distinct chemical entity with unknown and likely non-equivalent biological properties. Substituting with a different derivative would invalidate comparative SAR data and compromise the reproducibility of established protocols .

307512-40-9: Differentiation from Closest Analogs


CYP Inhibition Selectivity vs. Fasentin

The compound exhibits a quantitatively defined CYP inhibition profile that starkly contrasts with its closest commercial analog, Fasentin. While both share the same 4-chloro-3-(trifluoromethyl)aniline pharmacophore, their different beta-keto substituents (phenyl vs. methyl) lead to divergent P450 enzyme interactions. 307512-40-9 displays a notable selectivity window, being a potent inhibitor of CYP2B6 (IC50: 60 nM) but significantly less active against CYP2C19 (IC50: 4,400 nM, a 73-fold difference) [1]. This contrasts with Fasentin, whose primary documented mechanisms involve GLUT4 inhibition (IC50: 68 µM) and FAS-induced apoptosis sensitization, with no publicly available analogous CYP selectivity panel for direct comparison . This evidence-based selectivity profile makes 307512-40-9 a superior candidate for experimental controls in CYP2B6-related drug metabolism studies.

CYP Inhibition Drug Metabolism Selectivity Profile Structure-Activity Relationship

Lipophilicity and Steric Bulk vs. Fasentin

The calculated physicochemical properties reveal a deliberate and significant differentiation in lipophilicity and steric bulk compared to the Fasentin analog, which uses a 3-oxobutanamide (methyl) linker. The molecular weight of 307512-40-9 is 341.71 g/mol versus 279.64 g/mol for Fasentin . The replacement of a methyl group (-CH3) with a phenyl ring (-C6H5) predicts a substantial increase in both LogP (partition coefficient) and topological polar surface area (TPSA). This structural feature is purposely designed to enhance membrane permeability and modulate the compound's interaction with large, hydrophobic binding pockets, which is not achievable with the smaller, less lipophilic Fasentin. This makes 307512-40-9 a more relevant mimic for the large, lipophilic drug candidates in the sorafenib class.

Lipophilicity Steric Bulk Medicinal Chemistry Pharmacokinetics

Aniline Pharmacophore: 4-Chloro-3-CF3 vs. Positional Isomer

The compound is defined by its precise 4-chloro-3-(trifluoromethyl) substitution on the aniline ring, a validated pharmacophore for type II kinase inhibitors. A direct positional isomer, N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxo-3-phenylpropanamide, shares the same molecular formula and weight but has the substituents in different positions on the aromatic ring [1]. This is a critical difference; the 4-chloro-3-CF3 motif is essential for the dual hydrogen-bonding and hydrophobic interactions within the DFG-out pocket of kinases like RAF and VEGFR, as seen in sorafenib. The 2-chloro-5-CF3 isomer cannot participate in the same binding mode and represents a completely different chemotype with no validated bioactivity data, making it unsuitable for kinase-targeted research.

Kinase Inhibitor Pharmacophore Positional Isomer Sorafenib Analog

Application Scenarios for 307512-40-9


CYP2B6-Selective Control for DDI Studies

Given its established IC50 of 60 nM against CYP2B6 and a 73-fold selectivity over CYP2C19 [1], this compound is immediately deployable as a potent and selective inhibitor control in in vitro DDI panels. A scientist can use it to chemically knock out CYP2B6 activity in human liver microsome assays, validating the contribution of this specific isoform to the metabolism of a novel drug candidate. This is a clear, protocol-ready application that the analog Fasentin cannot fulfill, as it is documented only as a GLUT inhibitor.

Intermediate for Type II Kinase Inhibitor Libraries

The 4-chloro-3-(trifluoromethyl)phenyl motif is a cornerstone of multiple FDA-approved type II kinase inhibitors (e.g., sorafenib, regorafenib) [1]. This compound, with its pre-installed beta-keto amide linker, serves as a versatile scaffold for rapid diversification. A medicinal chemist can selectively reduce the ketone or functionalize the amide nitrogen to generate a small library of novel kinase inhibitor candidates bearing the validated pharmacophore. Using a positional isomer like the 2-chloro-5-CF3 variant would not support this specific SAR exploration.

Chemical Probe for Lipophilic Binding Pocket Mapping

The significantly greater steric bulk and lipophilicity of 307512-40-9 over its Fasentin analog make it a targeted chemical probe [1]. In a biochemical or biophysical assay (e.g., ITC or SPR), researchers can compare the binding thermodynamics of this phenyl-substituted compound against the methyl-substituted Fasentin to precisely map the hydrophobic requirements of a protein's binding pocket, providing valuable SAR data for lead optimization.

Reference Standard for Chromatographic Method Development

As a defined, single chemical entity available with high purity from specialty suppliers, this compound is well-suited for use as a reference standard. Analytical chemists can use it to develop and validate HPLC or LC-MS methods for detecting and quantifying related structural analogs or impurities in more complex reaction mixtures sourced from kinase inhibitor production [1].

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